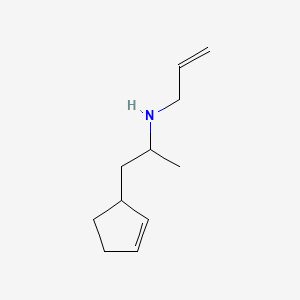
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine: is an organic compound with the molecular formula C11H19N . It is characterized by the presence of an allyl group, a cyclopentenyl ring, and a methylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine typically involves the following steps:
Formation of the Cyclopentenyl Ring: The cyclopentenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of the Methylethylamine Moiety: The methylethylamine moiety can be synthesized through reductive amination of a suitable ketone or aldehyde with methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkenes.
Scientific Research Applications
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-2-(2-cyclopentenyl)-1-methylethanamine
- 2-Cyclopentene-1-ethanamine, α-methyl-N-2-propen-1-yl
Uniqueness
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67238-63-5 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C11H19N/c1-3-8-12-10(2)9-11-6-4-5-7-11/h3-4,6,10-12H,1,5,7-9H2,2H3 |
InChI Key |
FQVVVAOZYAATRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC=C1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















